
Galantamine hydrobromide
Übersicht
Beschreibung
Galantamine hydrobromide is a tertiary alkaloid and a reversible, competitive inhibitor of the enzyme acetylcholinesterase. It is primarily derived from the bulbs and flowers of plants in the Amaryllidaceae family, such as Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and Galanthus woronowii (Voronov’s snowdrop). This compound is widely used in the treatment of mild to moderate Alzheimer’s disease due to its ability to increase acetylcholine levels in the brain, thereby enhancing cognitive function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Galantamine hydrobromide can be synthesized through various methods. One common approach involves the extraction of galantamine from natural sources, followed by its conversion to the hydrobromide salt. The synthetic process typically includes the following steps:
Extraction: Galantamine is extracted from plant sources using solvents such as ethanol or acetone.
Purification: The extracted galantamine is purified using techniques like crystallization or chromatography.
Conversion to Hydrobromide: The purified galantamine is treated with hydrobromic acid to form this compound. .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the extraction of galantamine from plant materials, followed by chemical synthesis and purification to obtain the hydrobromide salt. Advanced techniques such as solvent evaporation and crystallization are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Galantamine hydrobromide undergoes various chemical reactions, including:
Oxidation: Galantamine can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in galantamine, potentially altering its biological activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with varying effects
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used to achieve substitution reactions
Major Products: The major products formed from these reactions include various galantamine derivatives, which are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
Galantamine hydrobromide is primarily indicated for the treatment of mild to moderate Alzheimer's disease. It functions by increasing acetylcholine levels in the brain, which is crucial for memory and cognitive functions. Clinical trials have demonstrated significant improvements in cognitive performance, daily living activities, and overall patient well-being when administered continuously over extended periods (up to 36 months) .
Clinical Findings
- A study reported that patients receiving galantamine showed a significantly reduced cognitive decline compared to untreated individuals, indicating its effectiveness in prolonging cognitive function .
- The drug has been shown to improve various domains affected by Alzheimer's, including cognition, behavior, and caregiver burden .
Chronic Fatigue Syndrome
Research has explored the use of this compound in treating Chronic Fatigue Syndrome (CFS). A randomized controlled trial indicated that while galantamine did not produce significant changes in cortisol levels, it did show potential benefits in alleviating symptoms associated with CFS .
Study Overview
- The trial involved 434 patients across multiple countries and assessed various dosages (2.5 mg to 10 mg) over 16 weeks.
- Results suggested that while the primary efficacy variables were not significantly improved, further studies might explore its role in symptom management .
Neuropathic Pain Management
Galantamine has also been investigated for its analgesic properties in neuropathic pain management. Its cholinergic activity may play a role in modulating pain pathways, making it a candidate for further research in this area.
Cognitive Enhancement Beyond Alzheimer's
Due to its mechanism of action, galantamine has been studied for cognitive enhancement in non-Alzheimer's populations. Its potential applications include:
- Post-stroke recovery : Improving cognitive deficits following cerebrovascular accidents.
- Attention-deficit hyperactivity disorder : Exploring its effects on attention and focus.
Formulation Innovations
Recent advancements have led to the development of novel formulations of this compound aimed at improving bioavailability and patient compliance:
- Sustained-release microspheres : These formulations aim to reduce dosing frequency while maintaining therapeutic efficacy over extended periods .
- Solid-lipid nanoparticles : Studies have shown that these can enhance brain delivery of galantamine, potentially increasing its effectiveness while minimizing side effects .
Case Studies and Research Findings
Wirkmechanismus
Galantamine hydrobromide exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, galantamine increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, galantamine acts as an allosteric modulator of nicotinic acetylcholine receptors, further contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Unlike galantamine, donepezil does not have nicotinic receptor modulating effects.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, used for similar indications as galantamine.
Tacrine: An older acetylcholinesterase inhibitor with a higher incidence of hepatotoxicity compared to galantamine .
Uniqueness of Galantamine: Galantamine’s dual mechanism of action, involving both acetylcholinesterase inhibition and nicotinic receptor modulation, distinguishes it from other similar compounds. This dual action is believed to contribute to its efficacy in improving cognitive function in Alzheimer’s disease patients .
Biologische Aktivität
Galantamine hydrobromide is a reversible, competitive inhibitor of acetylcholinesterase (AChE), primarily used in the treatment of Alzheimer's disease (AD). Its unique dual mode of action—acting as both an AChE inhibitor and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs)—contributes to its therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, clinical applications, and research findings.
Galantamine enhances cholinergic neurotransmission by:
- Inhibition of AChE : By preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, galantamine increases ACh availability, enhancing cholinergic signaling. This is particularly beneficial in AD, where cholinergic deficits are prominent .
- Modulation of nAChRs : Galantamine acts as an allosteric modulator of nAChRs, which may improve cognitive function by facilitating neuronal communication and synaptic plasticity .
Pharmacokinetics
Galantamine exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 90% after oral administration.
- Half-life : About 7 hours, allowing for twice-daily dosing.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes CYP2D6 and CYP3A4, with minimal drug-drug interactions .
Alzheimer's Disease
Numerous studies have demonstrated the efficacy of galantamine in improving cognitive function and daily living activities in patients with mild to moderate AD.
- Long-term Cognitive Effects : A study involving 194 patients treated with galantamine for 36 months showed significant cognitive improvements as measured by the Alzheimer's Disease Assessment Scale (ADAS-cog). The decline in untreated patients was estimated to be between 20.5 to 22.0 points, while those treated with galantamine showed a lesser decline .
- Mortality Reduction : In a two-year randomized controlled trial, galantamine significantly reduced mortality rates compared to placebo (3.2% vs. 5.5%) among AD patients, indicating potential benefits beyond cognitive enhancement .
Study | Duration | Sample Size | Dosage | Outcome |
---|---|---|---|---|
Raskind et al. (2004) | 36 months | 194 | 24 mg/day | Sustained cognitive benefits |
Dovepress Study (2019) | 2 years | 89 | Variable | Reduced mortality rate |
JAMA Study (1999) | 16 weeks | 434 | Up to 10 mg/day | Insignificant effects on CFS |
Case Studies
Several case studies have illustrated the potential benefits of galantamine in various conditions:
- Chronic Fatigue Syndrome (CFS) : In a randomized trial involving 434 patients, different doses of galantamine were administered. While the overall efficacy was limited, some patients reported improvements in fatigue levels at higher doses .
- Mild Cognitive Impairment (MCI) : Research indicated that galantamine may also have a role in managing MCI; however, caution is advised due to reports of increased risks associated with its use in certain populations .
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge reactive oxygen species (ROS) in vitro, which may contribute to its neuroprotective effects and overall therapeutic efficacy in brain degeneration conditions .
Safety Profile and Side Effects
Galantamine is generally well-tolerated; however, side effects can include gastrointestinal disturbances such as nausea and vomiting, particularly during initial treatment phases. Most adverse events are transient and mild to moderate in severity .
Eigenschaften
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-XPSHAMGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1953-04-4, 193146-85-9 | |
Record name | Galantamine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galantamine hydrobromide [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Galantamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galantamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALANTAMINE HYDROBROMIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GALANTAMINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.